molecular formula C6H3ClFI B117437 2-Chloro-1-fluoro-4-iodobenzene CAS No. 156150-67-3

2-Chloro-1-fluoro-4-iodobenzene

Cat. No. B117437
M. Wt: 256.44 g/mol
InChI Key: OMASDGWBVAVFQZ-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-iodobenzene, also known as 2-Chlor-4-fluor-1-iodbenzol, is a polyhalobenzene . It has a molecular formula of C6H3ClFI . It is used as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-fluoro-4-iodobenzene consists of a benzene ring with chlorine, fluorine, and iodine substituents . The average mass of the molecule is 256.444 Da .


Physical And Chemical Properties Analysis

2-Chloro-1-fluoro-4-iodobenzene is a solid . It has a density of 2.0±0.1 g/cm3, a boiling point of 220.9±20.0 °C at 760 mmHg, and a flash point of 87.4±21.8 °C . It is slightly soluble in water .

Scientific Research Applications

Vibrational Spectra Studies

Research by Kwon et al. (2002) analyzed the vibrational spectra of halobenzene cations, including those similar to 2-Chloro-1-fluoro-4-iodobenzene. These studies are critical for understanding the electronic states and ionization energies of such compounds, contributing to our knowledge of their physical and chemical properties (Kwon et al., 2002).

Palladium-Catalyzed Borylation

Sumimoto et al. (2004) conducted a theoretical study on the palladium-catalyzed borylation of iodobenzene, which is relevant to 2-Chloro-1-fluoro-4-iodobenzene. Such studies provide insights into the mechanisms of complex chemical reactions, enhancing our understanding of catalysis and reaction kinetics (Sumimoto et al., 2004).

Surface Chemistry and Reaction Kinetics

Meyers and Gellman (1995) investigated the Ullmann phenyl coupling reaction on the Cu(111) surface using substituted iodobenzenes, including compounds structurally similar to 2-Chloro-1-fluoro-4-iodobenzene. This research is pivotal in surface chemistry and understanding reaction mechanisms on metal surfaces (Meyers & Gellman, 1995).

Photodissociation and Absorption Studies

Liu et al. (2004) explored the excited state properties and photodissociation channels of monohalobenzenes, closely related to 2-Chloro-1-fluoro-4-iodobenzene. Understanding the behavior of these compounds under light exposure is crucial for applications in photochemistry and environmental studies (Liu et al., 2004).

Reaction Mechanism Analysis

Alarcón-Espósito et al. (2015) examined the SNAr reaction mechanism and the effects of preferential solvation for compounds including 1-fluoro-2,4-dinitrobenzene. Such research aids in the detailed understanding of organic reaction mechanisms, particularly in the context of solvent effects (Alarcón-Espósito et al., 2015).

Studies in Solvation and Reaction Rates

Onyido and Hirst (1991) researched the influence of steric and electronic effects on the SNAr reactions in dimethyl sulphoxide, including studies on chloro- and fluoro-dinitrobenzenes. This provides a deeper understanding of how different factors affect reaction rates in specific solvents (Onyido & Hirst, 1991).

Radiolysis and Halide Ion Formation

Naik and Mohan (2005) studied the radiolysis of dihalobenzenes, which can be related to the behavior of 2-Chloro-1-fluoro-4-iodobenzene under radiation. This kind of research is significant in understanding the chemical changes and ion formation under radiation exposure (Naik & Mohan, 2005).

Safety And Hazards

2-Chloro-1-fluoro-4-iodobenzene is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . It may cause serious eye irritation and respiratory irritation . It should be stored away from oxidizing agents and in a cool, well-ventilated place .

properties

IUPAC Name

2-chloro-1-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-5-3-4(9)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMASDGWBVAVFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369184
Record name 2-chloro-1-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-fluoro-4-iodobenzene

CAS RN

156150-67-3
Record name 2-Chloro-1-fluoro-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156150-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R Dhakal, X Li, SR Parkin, HJ Lehmler - Environmental Science and …, 2020 - Springer
… Therefore, we first treated 2-chloro-1-fluoro-4-iodobenzene (2f) with 2 equivalents of sodium methoxide in DMF for 3 h at 80 C (Table 2, entry 2.1). This reaction provided 2-chloro-4-iodo…
Number of citations: 3 link.springer.com
CA Marques, M Selva, P Tundo - The Journal of Organic …, 1994 - ACS Publications
Hydrodehalogenation of polyhalogenated aromatics with Pd/C catalyst carried out in the presence of a quaternary onium salt followszero-order kinetics in the substrate and first-order …
Number of citations: 101 pubs.acs.org
AM Sherwood, DM Pond, ML Trudell - Synthesis, 2012 - thieme-connect.com
… Prepared according to General Procedure A using 3,5-dimethoxyphenol (0.66 g, 4.3 mmol), Cs 2 CO 3 (1.7 g, 5.1 mmol), and 2-chloro-1-fluoro-4-iodobenzene (1.07 g, 4.17 mmol) in …
Number of citations: 4 www.thieme-connect.com
G Evdokimova, S Zinovyev, A Perosa… - Applied Catalysis A …, 2004 - Elsevier
… In addition, the selectivity of reduction of different halogens and their types in polyhalobenzenes, eg 2-chloro-1-fluoro-4-iodobenzene, p-bromochlorobenzene, p-bromobenzylbromide, …
Number of citations: 40 www.sciencedirect.com
L Yang, AF Brooks, KJ Makaravage… - ACS Medicinal …, 2018 - ACS Publications
… The condensation between 4-hydroxybenzaldehyde 2 and 2-chloro-1-fluoro-4-iodobenzene afforded aldehyde 3 in 18% yield. The aldehyde was converted to iminium 4 with (S)-3-(…
Number of citations: 13 pubs.acs.org
TA Tran, B Kramer, YJ Shin, P Vallar… - Journal of Medicinal …, 2017 - ACS Publications
The design and synthesis of a new series of potent non-prostanoid IP receptor agonists that showed oral efficacy in the rat monocrotaline model of pulmonary arterial hypertension (PAH…
Number of citations: 15 pubs.acs.org
F Alonso, IP Beletskaya, M Yus - Chemical reviews, 2002 - ACS Publications
Organic halides are very important and versatile compounds with many applications as starting materials, solvents, reagents, and intermediates in synthetic organic chemistry. 1 One of …
Number of citations: 968 pubs.acs.org
VE Laing, DC Brookings, RJ Carbery… - Bioorganic & medicinal …, 2012 - Elsevier
… Introduction of the aniline substituent relied on a poor yielding nucleophilic displacement of 2-chloro-1-fluoro-4-iodobenzene with 3 (25% yield). Hydrolysis of the ester 4 provided the …
Number of citations: 22 www.sciencedirect.com
MA Waly, SA Yossif, MA Sofan… - Synthetic …, 2015 - Taylor & Francis
… Introduction of the aniline substituent relied on a poor-yielding nucleophilic displacement of 2-chloro-1-fluoro-4-iodobenzene with 54 and gave ester 55 in 25% yield. Hydrolysis of the …
Number of citations: 2 www.tandfonline.com
AM Sherwood - 2014 - scholarworks.uno.edu
This work seeks to contribute to the discipline of neuropharmacology by way of structure activity relationship from the standpoint of an organic chemist. More specifically, we sought to …
Number of citations: 3 scholarworks.uno.edu

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